molecular formula C10H9N3O5 B064040 Ethyl 3-hydroxy-5-nitro-1H-indazole-1-carboxylate CAS No. 178160-22-0

Ethyl 3-hydroxy-5-nitro-1H-indazole-1-carboxylate

Cat. No.: B064040
CAS No.: 178160-22-0
M. Wt: 251.2 g/mol
InChI Key: PZZXOYLHFQSEQP-UHFFFAOYSA-N
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Description

Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a nitro group at the 5-position, a keto group at the 3-position, and an ethyl ester group at the 1-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-nitrobenzoylacetate with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, base catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Scientific Research Applications

Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indazole derivatives with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. It has shown promise in preclinical studies as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is not fully understood but is believed to involve the inhibition of specific enzymes or receptors. The nitro group may play a crucial role in its biological activity, potentially through the formation of reactive intermediates that interact with cellular targets. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

    Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar structure but with a pyrazole ring instead of an indazole ring.

    Ethyl 5-amino-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but with an indole ring instead of an indazole ring.

Uniqueness: Ethyl 5-nitro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is unique due to the presence of both a nitro group and an indazole ring, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

CAS No.

178160-22-0

Molecular Formula

C10H9N3O5

Molecular Weight

251.2 g/mol

IUPAC Name

ethyl 5-nitro-3-oxo-2H-indazole-1-carboxylate

InChI

InChI=1S/C10H9N3O5/c1-2-18-10(15)12-8-4-3-6(13(16)17)5-7(8)9(14)11-12/h3-5H,2H2,1H3,(H,11,14)

InChI Key

PZZXOYLHFQSEQP-UHFFFAOYSA-N

SMILES

CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1

Synonyms

ETHYL 5-NITRO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYLATE

Origin of Product

United States

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